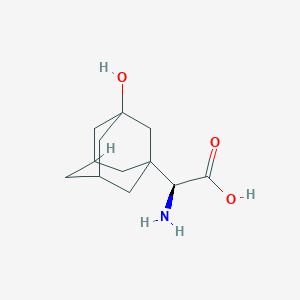

(2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid

Overview

Description

(2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid: is a unique compound characterized by the presence of an adamantane structure, which is a highly stable and rigid framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid typically involves the functionalization of adamantane derivatives. One common method is the radical-based functionalization, which directly converts diamondoid C–H bonds to C–C bonds, incorporating diverse functional groups such as alkenes, alkynes, arenes, and carbonyl groups . This method leverages the unique stability and reactivity of carbocation or radical intermediates.

Industrial Production Methods: Industrial production of this compound may involve large-scale radical functionalization processes, utilizing advanced catalytic systems to ensure high yield and purity. The process conditions are optimized to maintain the structural integrity of the adamantane framework while introducing the desired functional groups.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Used to alter the oxidation state of the compound, potentially modifying its reactivity and stability.

Substitution: Commonly involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halogens, acids, or bases under controlled temperature and pressure conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of functionalized adamantane compounds.

Scientific Research Applications

Synthesis of Complex Molecules

The compound serves as a crucial building block in organic synthesis. Its rigid adamantane framework allows for the introduction of diverse functional groups through various chemical reactions, including:

- Oxidation : Modifies existing functional groups.

- Reduction : Alters the oxidation state, affecting reactivity.

- Substitution : Replaces one functional group with another.

These reactions enable the synthesis of complex molecules used in pharmaceuticals and materials science .

Material Science

Due to its structural rigidity and stability, this compound is utilized in developing advanced materials, such as:

| Application Area | Description |

|---|---|

| Polymers | Enhances mechanical properties and thermal stability. |

| Nanomaterials | Acts as a stabilizing agent in nanostructured materials. |

Its incorporation into polymer matrices can improve performance characteristics, making it suitable for applications in coatings, adhesives, and composites .

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits potential antimicrobial and antiviral activities. Studies have shown its effectiveness against specific pathogens, suggesting its role in developing new antimicrobial agents .

Neurological Disorders

The compound is being investigated for its therapeutic potential in treating neurological disorders. Its ability to interact with specific receptors makes it a candidate for drug development aimed at conditions such as Alzheimer’s disease and other cognitive impairments .

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

This compound is an intermediate in the synthesis of saxagliptin, a DPP-IV inhibitor used in managing type 2 diabetes. The mechanism involves modulating insulin secretion and glucose metabolism .

Case Study: Saxagliptin Development

Saxagliptin's development highlighted the importance of this compound as a precursor:

- Mechanism : Inhibition of DPP-IV leads to increased incretin levels.

- Outcome : Improved glycemic control in diabetic patients.

This illustrates the compound's relevance in pharmaceutical applications and its potential impact on public health .

Mechanism of Action

The mechanism of action of (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The adamantane structure provides a stable scaffold that can interact with various biological molecules, potentially modulating their activity. The compound’s effects are mediated through its ability to form stable complexes with target proteins or enzymes, influencing their function and activity.

Comparison with Similar Compounds

(2S)-1-{2-[(3-hydroxyadamantan-1-yl)amino]acetyl}pyrrolidine-2-carboxamide: This compound shares the adamantane structure and exhibits similar stability and reactivity.

Other Adamantane Derivatives: Compounds with similar adamantane frameworks but different functional groups, such as hydroxyl or amino groups.

Uniqueness: (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid is unique due to its specific combination of the adamantane structure with an amino acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

(2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid, also known by its CAS number 709031-29-8, is a compound that has garnered attention for its unique structural features and potential biological activities. The adamantane framework provides stability and rigidity, which are advantageous in various biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula: C17H27NO5

- Molecular Weight: 325.4 g/mol

- Density: Not specified

- Melting Point: Not specified

- Boiling Point: Not specified

The presence of both amino and hydroxyl groups allows for various interactions with biological targets, which is crucial for its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition: The compound has been investigated for its inhibitory effects on enzymes such as 11β-HSD1, which is involved in cortisol metabolism. In vitro studies have shown promising results in inhibiting this enzyme, which could have implications for conditions like Cushing's syndrome and other disorders related to cortisol levels .

- Antimicrobial and Antiviral Properties: Preliminary studies suggest that the compound may possess antimicrobial and antiviral activities, although detailed mechanisms and efficacy require further investigation.

Research Findings

Several studies have explored the biological activity of this compound:

-

Inhibition of 11β-HSD1:

- A study reported that derivatives of adamantane compounds exhibited significant inhibition of 11β-HSD1 activity, with some compounds showing IC50 values comparable to known inhibitors like carbenoxolone . This suggests that this compound could be a candidate for further drug development targeting cortisol-related disorders.

-

Antimicrobial Activity:

- Investigations into the antimicrobial properties revealed potential effectiveness against various pathogens. However, specific data on minimum inhibitory concentrations (MICs) and mechanisms remain limited.

-

Therapeutic Applications:

- The compound's structure makes it a valuable building block in medicinal chemistry, particularly in developing treatments for neurological disorders due to its ability to cross the blood-brain barrier.

Case Study 1: Inhibition of Cortisol Metabolism

A recent study evaluated the effects of this compound on cortisol metabolism in vitro. The findings indicated a dose-dependent inhibition of 11β-HSD1, with significant effects observed at concentrations as low as 10 µM. This positions the compound as a potential therapeutic agent for managing hypercortisolism.

Case Study 2: Antiviral Activity

In another investigation focusing on antiviral properties, derivatives including this compound were tested against viral pathogens. The results suggested moderate antiviral activity, warranting further exploration into its mechanism and efficacy against specific viruses.

Comparative Analysis with Similar Compounds

Properties

IUPAC Name |

(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c13-9(10(14)15)11-2-7-1-8(3-11)5-12(16,4-7)6-11/h7-9,16H,1-6,13H2,(H,14,15)/t7?,8?,9-,11?,12?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOFWFAZCJJJYCE-WNMKMJAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2CC3(CC1CC(C2)(C3)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50437544 | |

| Record name | 3-Hydroxy-1-adamantyl-D-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

709031-29-8 | |

| Record name | 3-Hydroxy-1-adamantyl-D-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main differences between the two synthesis methods for (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid described in the research papers?

A1: The two research papers present distinct approaches to synthesizing this compound:

Q2: What are the potential benefits of using the novel PDH mutant for the synthesis of this compound?

A2: The utilization of the engineered PDH mutant offers several advantages over existing methods:

- High Enantioselectivity []: The mutant exhibits exceptional enantioselectivity, yielding the desired (S)-enantiomer of the this compound with greater than 99.9% enantiomeric excess. This high purity is crucial for pharmaceutical applications.

- Increased Efficiency []: The mutant enzyme demonstrates enhanced catalytic activity, enabling a faster reaction rate and achieving high yields (95%) within a shorter timeframe (12 hours). This efficiency translates to reduced production costs and increased scalability.

- Improved Stability []: The PDH mutant exhibits increased thermal stability compared to the wild-type enzyme. This property allows for reactions to be conducted at higher temperatures, potentially further accelerating the reaction rate and improving process efficiency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.